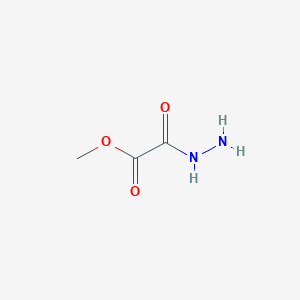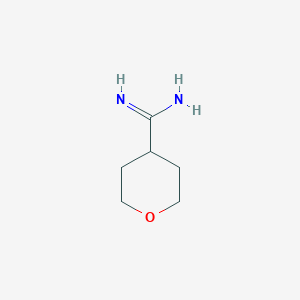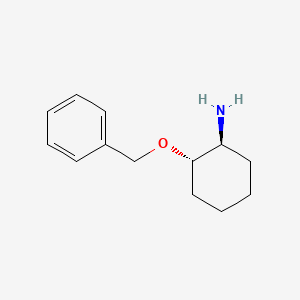
(1S,2S)-2-(Benzyloxy)cyclohexanamine
Vue d'ensemble
Description
(1S,2S)-2-(Benzyloxy)cyclohexanamine , also known as (1S,2S)-2-(Phenylmethoxy)cyclohexanamine , is a chiral compound with the molecular formula C13H19NO . It has an average mass of 205.296 Da and a monoisotopic mass of 205.146667 Da . The compound exhibits two defined stereocenters .
Molecular Structure Analysis
The molecular formula C13H19NO suggests that the compound consists of a cyclohexane ring with an attached benzyloxy group. The stereochemistry is specified as (1S,2S) , indicating the configuration of the chiral centers .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Analytical Characterization
- Analytical Profiles in Psychoactive Research : (1S,2S)-2-(Benzyloxy)cyclohexanamine, along with similar compounds, has been characterized through various analytical techniques like GC-MS and NMR, contributing to the understanding of psychoactive arylcyclohexylamines in research settings (De Paoli et al., 2013).
Stereochemistry and Synthesis
- Crystallization Method for Stereoisomers : A crystallization method was developed for the isolation of specific stereoisomers of similar compounds, enhancing the availability of pure forms for scientific studies (Furegati & Nocito, 2017).
- Structural Characterization through X-ray Diffraction : X-ray diffraction analysis has been used to characterize the structural aspects of compounds closely related to this compound, providing insights into their molecular geometry (Li et al., 2017).
- Synthesis of Chiral Bisamides : Chiral bisamides, derived from similar cyclohexanamines, were synthesized, contributing to the research in asymmetric synthesis and chiral chemistry (Zhou & Xu, 2014).
Receptor Interaction and Pharmacology
- Sigma Receptor Activity : Modifications in stereochemistry of compounds akin to this compound have been found to result in high-affinity sigma ligands, relevant in pharmacological research (de Costa et al., 1989).
Organic Chemistry and Catalysis
- Cyclization Reactions : Benzyloxy-substituted compounds, related to this compound, have been used to study cyclization reactions, which is significant in the field of organic synthesis (Sander & Hoffmann, 1993).
- Enantioselective Synthesis : The synthesis of enantiomerically pure compounds using methods like iodolactamization has been studied, relevant for creating specific enantiomers of substances like this compound (Campbell et al., 2009).
Propriétés
IUPAC Name |
(1S,2S)-2-phenylmethoxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNRYLIXJZHRZ-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474551 | |
| Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216394-07-9 | |
| Record name | (1S,2S)-2-(Phenylmethoxy)cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216394-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-(Benzyloxy)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
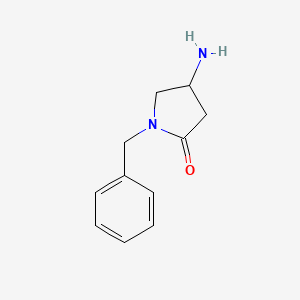
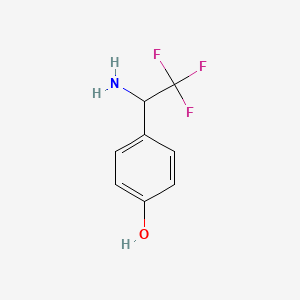
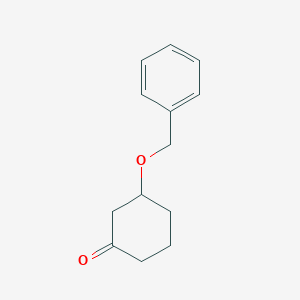
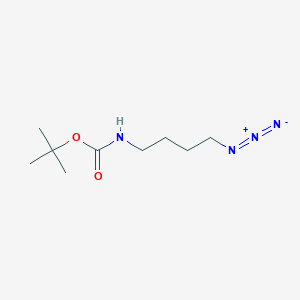

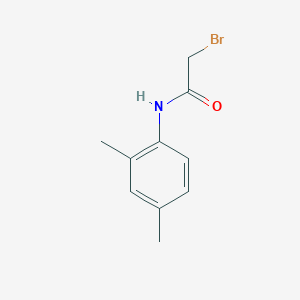
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)


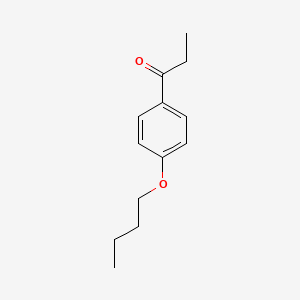
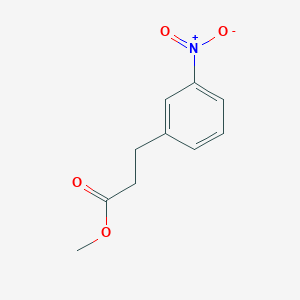
![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)
